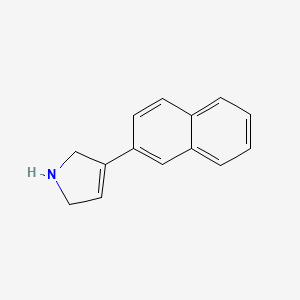

3-(2-Naphthyl)-3-pyrroline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-2-yl-2,5-dihydro-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-2-4-12-9-13(6-5-11(12)3-1)14-7-8-15-10-14/h1-7,9,15H,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMKPMWMHZDKQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CN1)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732951 | |

| Record name | 3-(Naphthalen-2-yl)-2,5-dihydro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761395-96-4 | |

| Record name | 3-(Naphthalen-2-yl)-2,5-dihydro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-(2-Naphthyl)-3-pyrroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and characterization of the novel heterocyclic compound, 3-(2-Naphthyl)-3-pyrroline. This document outlines a potential synthetic pathway, detailed experimental protocols, and expected analytical characterization data. The information presented herein is based on established methodologies for the synthesis of 3-pyrrolines and the known spectroscopic properties of related compounds.

Introduction

3-Pyrroline derivatives are significant scaffolds in medicinal chemistry and drug discovery, often serving as key intermediates in the synthesis of bioactive molecules. The incorporation of a naphthyl moiety into the 3-pyrroline ring is anticipated to confer unique pharmacological properties due to the lipophilic and aromatic nature of the naphthalene group. This guide details a feasible approach to the synthesis and rigorous characterization of this compound, providing a foundational resource for researchers interested in this class of compounds.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is the Clauson-Kaas reaction, which involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst to form the pyrroline ring. This would be followed by a dehydrogenation step to introduce the double bond. An alternative modern approach could involve a ring-closing metathesis (RCM) reaction of a suitably substituted diallylamine, catalyzed by a Grubbs catalyst.[1]

A generalized synthetic workflow is depicted below:

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis and characterization of this compound. These are based on established procedures for similar compounds and should be adapted and optimized as necessary.

Synthesis of this compound

Materials:

-

2-Naphthylamine

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-naphthylamine (1 equivalent) in ethanol (100 mL).

-

Add sodium carbonate (2.5 equivalents) to the solution.

-

To this stirred suspension, add a solution of cis-1,4-dichloro-2-butene (1.1 equivalents) in ethanol (20 mL) dropwise over 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization Techniques

The synthesized compound should be characterized using a suite of spectroscopic techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃). The expected spectrum would show signals for the aromatic protons of the naphthyl group, as well as the olefinic and aliphatic protons of the pyrroline ring.[3]

-

¹³C NMR: Acquire the spectrum in CDCl₃. The spectrum should display distinct signals for the carbon atoms of the naphthyl and pyrroline moieties.[2]

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the neat compound or as a KBr pellet. Characteristic peaks are expected for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring and the pyrroline double bond, and C-N stretching.[4][5]

Mass Spectrometry (MS):

-

Obtain the mass spectrum using electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak corresponding to the molecular weight of this compound should be observed, along with characteristic fragmentation patterns.[6][7]

Expected Characterization Data

The following table summarizes the expected quantitative data from the characterization of this compound.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ 7.8-8.2 (m, Ar-H), 7.4-7.6 (m, Ar-H), 6.0-6.2 (m, =CH), 4.0-4.2 (m, CH₂) |

| ¹³C NMR (CDCl₃) | δ 140-150 (Ar-C), 125-135 (Ar-C), 120-125 (=CH), 50-55 (CH₂) |

| IR (cm⁻¹) | ~3050 (Ar C-H str), ~2900 (Aliphatic C-H str), ~1600 (C=C str), ~1250 (C-N str) |

| MS (EI) | m/z (%) = [M]⁺, [M-H]⁺, [M-C₇H₇]⁺ |

Logical Relationships in Characterization

The process of confirming the structure of the synthesized compound involves a logical workflow where each characterization technique provides a piece of the puzzle.

Caption: Logical workflow for structural elucidation.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed methodologies are based on well-established chemical principles and provide a clear path for researchers to produce and verify this novel compound. The successful synthesis and characterization of this compound will enable further investigation into its potential applications in drug development and materials science.

References

- 1. 3-Pyrroline synthesis [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 3-Pyrroline(109-96-6) 1H NMR spectrum [chemicalbook.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 3-Pyrroline(109-96-6) IR Spectrum [chemicalbook.com]

- 6. 2-Acetyl-1-pyrroline [webbook.nist.gov]

- 7. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data for Novel Naphthyl-Substituted Pyrrolines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for novel naphthyl-substituted pyrrolines. It is designed to assist researchers, scientists, and professionals in the field of drug development in understanding the synthesis, characterization, and data interpretation of this important class of heterocyclic compounds. The guide includes detailed experimental protocols, tabulated spectroscopic data for representative compounds, and visualizations of the synthetic workflow.

Introduction

Pyrrolines, also known as dihydropyrroles, are five-membered nitrogen-containing heterocyclic compounds that are structural components of many natural products and pharmacologically active molecules. The incorporation of a naphthyl substituent into the pyrroline ring can significantly influence the molecule's steric and electronic properties, often leading to enhanced biological activity. The development of novel naphthyl-substituted pyrrolines is, therefore, an area of active research in medicinal chemistry. Accurate and comprehensive spectroscopic data is crucial for the unambiguous identification and characterization of these new chemical entities. This guide focuses on the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

The synthesis of naphthyl-substituted pyrrolines can be achieved through various synthetic strategies. A common and effective method involves the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile, or the intramolecular cyclization of an appropriate unsaturated amine. Below is a detailed experimental protocol for a representative synthesis of a 2-(naphthalen-2-yl)-1-pyrroline.

Synthesis of 2-(Naphthalen-2-yl)-1-pyrroline

This synthesis is a two-step process involving the formation of an intermediate keto lactam followed by its hydrolysis and cyclization.

Step 1: Synthesis of 5-(Naphthalen-2-yl)-5-oxopentanenitrile

-

To a solution of 4-chlorobutyronitrile (1.0 eq) in dry tetrahydrofuran (THF), add magnesium turnings (1.1 eq) and a crystal of iodine.

-

Initiate the Grignard reaction by gentle heating. Once the reaction starts, add the remaining 4-chlorobutyronitrile solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour.

-

Cool the reaction mixture to 0 °C and add a solution of 2-naphthoyl chloride (0.9 eq) in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(naphthalen-2-yl)-5-oxopentanenitrile.

Step 2: Synthesis of 2-(Naphthalen-2-yl)-1-pyrroline

-

Dissolve the 5-(naphthalen-2-yl)-5-oxopentanenitrile (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (1:1 v/v).

-

Reflux the reaction mixture for 6 hours.

-

Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield 2-(naphthalen-2-yl)-1-pyrroline.

DOT Script for Synthesis Workflow

Caption: Synthetic workflow for 2-(naphthalen-2-yl)-1-pyrroline.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for novel naphthyl-substituted pyrrolines. The data provided are representative examples based on known compounds and spectral databases. Actual values for novel compounds will vary depending on the specific substitution pattern.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Compound | δ (ppm), Multiplicity (J in Hz) | Assignment |

| 2-(Naphthalen-1-yl)-1-pyrroline | 8.15-7.40 (m, 7H) | Naphthyl-H |

| 4.10 (t, J=7.2, 2H) | H-5 (CH₂) | |

| 3.05 (t, J=7.6, 2H) | H-2 (CH₂) | |

| 2.10 (quint, J=7.4, 2H) | H-3 (CH₂) | |

| 2-(Naphthalen-2-yl)-1-pyrroline | 7.90-7.50 (m, 7H) | Naphthyl-H |

| 4.12 (t, J=7.1, 2H) | H-5 (CH₂) | |

| 3.08 (t, J=7.5, 2H) | H-2 (CH₂) | |

| 2.15 (quint, J=7.3, 2H) | H-3 (CH₂) | |

| 3-(Naphthalen-1-yl)-1-pyrroline | 7.95-7.45 (m, 7H) | Naphthyl-H |

| 5.90 (s, 1H) | H-2 (CH) | |

| 4.05 (t, J=6.8, 2H) | H-5 (CH₂) | |

| 3.80 (m, 1H) | H-3 (CH) | |

| 2.80 (m, 2H) | H-4 (CH₂) |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Compound | δ (ppm) | Assignment |

| 2-(Naphthalen-1-yl)-1-pyrroline | 175.0 | C=N |

| 135.5, 133.8, 131.0, 128.7, 128.5, 126.8, 126.3, 125.8, 125.2, 124.9 | Naphthyl-C | |

| 62.5 | C-5 | |

| 35.0 | C-2 | |

| 22.8 | C-3 | |

| 2-(Naphthalen-2-yl)-1-pyrroline | 174.8 | C=N |

| 134.0, 133.5, 132.9, 128.4, 127.8, 127.6, 126.5, 126.2, 125.9, 123.5 | Naphthyl-C | |

| 62.3 | C-5 | |

| 34.8 | C-2 | |

| 22.5 | C-3 | |

| 3-(Naphthalen-1-yl)-1-pyrroline | 165.2 | C=N |

| 138.0, 134.1, 131.5, 128.9, 128.6, 127.0, 126.5, 125.9, 125.5, 124.2 | Naphthyl-C | |

| 75.1 | C-2 | |

| 58.9 | C-5 | |

| 45.3 | C-3 | |

| 33.7 | C-4 |

Table 3: FTIR Spectroscopic Data (KBr, cm⁻¹)

| Compound | ν (cm⁻¹) | Assignment |

| Naphthyl-substituted 1-pyrrolines | 3100-3000 | Aromatic C-H stretch |

| 2960-2850 | Aliphatic C-H stretch | |

| 1650-1620 | C=N stretch (imine) | |

| 1600, 1580, 1500 | Aromatic C=C stretch | |

| 830-750 | Aromatic C-H bend (out-of-plane) |

Table 4: Mass Spectrometry Data (EI, m/z)

| Compound | Molecular Ion (M⁺) | Key Fragment Ions |

| 2-(Naphthalen-1-yl)-1-pyrroline | 195 | 167 ([M-C₂H₄]⁺), 128 (Naphthyl⁺), 68 ([M-Naphthyl]⁺) |

| 2-(Naphthalen-2-yl)-1-pyrroline | 195 | 167 ([M-C₂H₄]⁺), 128 (Naphthyl⁺), 68 ([M-Naphthyl]⁺) |

| 3-(Naphthalen-1-yl)-1-pyrroline | 195 | 166 ([M-C₂H₅]⁺), 141, 128 (Naphthyl⁺) |

Data Interpretation

-

¹H NMR: The aromatic protons of the naphthyl group typically appear as a complex multiplet in the downfield region (δ 7.4-8.2 ppm). The protons on the pyrroline ring have characteristic chemical shifts and coupling patterns. For 1-pyrrolines, the allylic protons at C-5 are deshielded and appear as a triplet around δ 4.1 ppm. The protons at C-2, adjacent to the imine nitrogen, also appear as a triplet around δ 3.0 ppm. The protons at C-3 are typically a quintet around δ 2.1 ppm.

-

¹³C NMR: The imine carbon (C=N) of 1-pyrrolines is a key diagnostic signal, appearing significantly downfield around δ 175 ppm. The carbons of the naphthyl ring resonate in the aromatic region (δ 120-140 ppm). The aliphatic carbons of the pyrroline ring have distinct chemical shifts, with C-5 being the most deshielded among them.

-

FTIR: The most characteristic absorption for 1-pyrrolines is the C=N stretching vibration, which appears in the region of 1650-1620 cm⁻¹. The spectrum will also show characteristic absorptions for the aromatic C-H and C=C bonds of the naphthyl group, as well as the aliphatic C-H bonds of the pyrroline ring.

-

Mass Spectrometry: In electron ionization mass spectrometry, naphthyl-substituted pyrrolines typically show a prominent molecular ion peak. Common fragmentation pathways include the loss of small neutral molecules like ethene from the pyrroline ring and cleavage of the bond between the pyrroline and naphthyl moieties, leading to a characteristic naphthyl cation fragment (m/z 128).

DOT Script for Logical Relationship

Caption: Workflow for spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic properties of novel naphthyl-substituted pyrrolines. For any newly synthesized compound, a thorough analysis using a combination of these spectroscopic techniques is essential for unequivocal structure determination.

The Potential of 3-(2-Naphthyl)-3-pyrroline: A Photophysical Perspective for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of a naphthalene ring to a 3-pyrroline scaffold in the molecule 3-(2-Naphthyl)-3-pyrroline suggests the potential for interesting photophysical properties, making it a candidate for applications in fluorescence imaging, sensing, and as a structural motif in drug design. Naphthalene derivatives are known for their characteristic UV absorption and fluorescence emission, which are sensitive to the molecular environment.[1][2] The pyrroline ring, a non-aromatic five-membered nitrogen-containing heterocycle, can influence the electronic properties of the naphthalene chromophore and provide a site for further functionalization. This guide outlines the expected photophysical properties of this compound and provides detailed experimental protocols for their characterization.

Synthesis of 3-Aryl-3-pyrrolines

The synthesis of 3-aryl-3-pyrrolines can be achieved through various organic synthesis methodologies. While a specific protocol for this compound is not documented, general strategies for the synthesis of 3-substituted pyrrolines often involve multi-step reaction sequences. Common methods include the alkylation of primary amines followed by an alkylidene carbene C-H insertion reaction, or the phosphine-catalyzed annulation of modified allylic ylides with aromatic imines.[3][4] Another approach involves the Delépine reaction for monoamination of a suitable precursor, followed by a ring-closing reaction.[4]

Anticipated Photophysical Properties

Based on the photophysical data of structurally related naphthyl- and pyrrole-containing compounds, the following properties can be anticipated for this compound. Naphthalene itself exhibits strong absorption in the UV region and fluorescence with a quantum yield of 0.23 in cyclohexane.[2] The introduction of substituents and the solvent environment can significantly alter these properties.[1][5][6]

Absorption and Emission Spectra

It is expected that this compound will exhibit absorption maxima in the ultraviolet (UV) region, likely between 250 and 350 nm, arising from π-π* transitions within the naphthalene ring system.[7][8] The position of the absorption maximum (λ_max) may show a slight dependence on solvent polarity.

The fluorescence emission is anticipated to be in the near-UV or blue region of the visible spectrum, with an emission maximum (λ_em) that is Stokes-shifted from the absorption maximum. The extent of the Stokes shift and the emission wavelength are likely to be influenced by the solvent polarity, a phenomenon known as solvatochromism.[5] In polar solvents, a red-shift (bathochromic shift) of the emission is often observed due to the stabilization of the excited state.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, is a critical parameter. For analogous peri-substituted acyl pyrrolyl naphthalenes, quantum yields can vary significantly depending on the specific substitution and the solvent. For example, one such compound exhibited a quantum yield of 0.21 in ethanol.[5] The fluorescence lifetime (τ_F), the average time the molecule spends in the excited state before returning to the ground state, is another key characteristic.

Tabulated Photophysical Data of Analogous Compounds

The following table summarizes the photophysical data for selected naphthalene- and pyrrole-containing compounds to provide a reference for the expected properties of this compound.

| Compound | Solvent | Absorption λ_max (nm) | Emission λ_em (nm) | Quantum Yield (Φ_F) | Reference |

| 1-Acyl-8-pyrrolylnaphthalene derivative (Compound 6) | Ethanol | 389 ± 3 | ~450 - 550 | 0.21 ± 0.02 | [5] |

| Naphtho[2,3-d]thiazole-4,9-dione derivative (5a) | Chloroform | 392-396 | 436 | 0.17 | [6] |

| Naphthalene | Cyclohexane | 275 | 300 - 360 | 0.23 | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the photophysical properties of a fluorescent compound like this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of the compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a high-purity spectroscopic grade solvent (e.g., cyclohexane, ethanol, acetonitrile) at a known concentration (typically 10⁻³ to 10⁻⁴ M). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance between 0.1 and 1.0 at the absorption maximum.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with cuvettes containing only the solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λ_max).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_max, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of the compound.

Methodology:

-

Sample Preparation: Use a dilute solution of the compound (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Emission Spectrum: Excite the sample at its absorption maximum (λ_max) and scan the emission wavelengths over a range starting from just above the excitation wavelength to longer wavelengths (e.g., if λ_exc = 320 nm, scan from 330 nm to 600 nm).

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λ_em) and scan the excitation wavelengths over a range that includes the absorption bands.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λ_em).

-

The corrected excitation spectrum should be superimposable on the absorption spectrum.

-

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_F) relative to a known standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Sample and Standard Preparation: Prepare solutions of the sample and the standard with absorbance values below 0.1 at the excitation wavelength, ensuring the same excitation wavelength is used for both.

-

Measurement:

-

Measure the absorption of both the sample and standard solutions at the excitation wavelength.

-

Record the corrected fluorescence emission spectra of both the sample and the standard.

-

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:

-

Φ_r is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' refer to the sample and reference, respectively.

-

-

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of a novel compound.

Caption: A flowchart illustrating the key steps in the synthesis, purification, and comprehensive photophysical characterization of a novel fluorescent compound.

Logical Relationship for Solvatochromism Study

The following diagram outlines the logical steps involved in a solvatochromism study to understand the effect of the solvent environment on the photophysical properties.

Caption: A diagram showing the logical progression of a solvatochromism study, from sample preparation to the interpretation of the excited state characteristics.

Conclusion

While direct experimental data for this compound is currently unavailable, the analysis of analogous compounds provides a strong foundation for predicting its photophysical behavior. The combination of the naphthalene chromophore with the pyrroline moiety is likely to result in a fluorescent molecule with properties sensitive to its environment. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other novel fluorophores, which is essential for their potential application in biomedical research and drug development. Further investigation into the synthesis and photophysical properties of this compound is warranted to fully explore its potential.

References

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. omlc.org [omlc.org]

- 3. A convenient method for 3-pyrroline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Pyrroline synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Quantum Chemical Calculations for Naphthyl-Pyrroline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of naphthyl-pyrroline derivatives, a class of compounds with significant potential in drug discovery. By leveraging computational methods, researchers can elucidate the electronic and structural properties of these molecules, predict their biological activity, and rationalize experimental findings, thereby accelerating the drug development pipeline. This document details the theoretical background, computational methodologies, and practical applications of these calculations, supported by illustrative data and workflows.

Introduction to Naphthyl-Pyrroline Derivatives in Medicinal Chemistry

Naphthyl and pyrroline moieties are prevalent scaffolds in a wide array of biologically active compounds, exhibiting anticancer, antimicrobial, and antifungal properties. The combination of the bulky, aromatic naphthalene ring with the heterocyclic pyrroline structure can lead to novel compounds with unique steric and electronic properties, making them attractive candidates for therapeutic agents. Quantum chemical calculations offer a powerful, non-experimental approach to understanding the structure-activity relationships (SAR) of these derivatives at the molecular level.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. DFT calculations are employed to determine the electronic structure of molecules, from which a variety of properties can be derived.

Key Concepts in DFT Calculations

-

Electron Density: DFT is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density.

-

Functionals: A variety of exchange-correlation functionals (e.g., B3LYP, M06) are used to approximate the complex many-electron interactions. The choice of functional can significantly impact the accuracy of the results.

-

Basis Sets: Basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)) are sets of mathematical functions used to represent the atomic orbitals in the molecule. Larger basis sets provide more accurate descriptions at a higher computational cost.

Computational Methodology

A typical workflow for performing quantum chemical calculations on naphthyl-pyrroline derivatives is outlined below.

Caption: A generalized workflow for quantum chemical calculations.

Detailed Experimental Protocols

The following provides a generalized protocol for DFT calculations based on common practices in the literature for similar heterocyclic compounds.[1]

-

Structure Preparation: The initial 3D structure of the naphthyl-pyrroline derivative is built using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using a DFT functional such as B3LYP with a basis set like 6-31G(d,p).[1]

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.

-

Property Calculations: With the optimized geometry, more accurate single-point energy calculations can be performed using a larger basis set (e.g., 6-311+G(d,p)). From this, various electronic properties are derived.

Key Calculated Properties and Their Significance

Quantum chemical calculations can provide a wealth of information about the intrinsic properties of naphthyl-pyrroline derivatives.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.

-

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

-

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Naphthalene Acrylamide Derivatives | Varies | Varies | Low values indicate high softness | [2] |

| Pyrazole Derivatives | Varies | Varies | Varies | [3] |

Note: The values in the table are qualitative descriptions as specific quantitative data for naphthyl-pyrroline derivatives were not available in the initial search. The references point to studies on related compounds.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It is useful for identifying electrophilic and nucleophilic sites, which is critical for understanding intermolecular interactions, such as drug-receptor binding.

-

Red Regions: Indicate negative electrostatic potential, corresponding to electron-rich areas (nucleophilic sites).

-

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas (electrophilic sites).

-

Green Regions: Indicate neutral electrostatic potential.

Global Reactivity Descriptors

These descriptors are calculated from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity.

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/η | A measure of reactivity. |

| Electrophilicity Index (ω) | χ2/2η | The ability to accept electrons. |

Molecular Docking: Simulating Drug-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., a naphthyl-pyrroline derivative) when bound to a receptor (e.g., a protein). It is a vital tool in structure-based drug design.

References

- 1. Synthesis, Characterization, Quantum-Chemical Calculations and Cytotoxic Activity of 1,8-Naphthalimide Derivatives with non-Protein Amino Acids. | Semantic Scholar [semanticscholar.org]

- 2. DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications | Mapana Journal of Sciences [journals.christuniversity.in]

- 3. researchgate.net [researchgate.net]

Elucidation of the Molecular Structure of 3-(2-Naphthyl)-3-pyrroline: A Technical Guide

Introduction

3-(2-Naphthyl)-3-pyrroline is a heterocyclic compound of interest in medicinal chemistry and materials science due to the established biological activities of the pyrroline scaffold and the unique photophysical properties of the naphthalene moiety.[1][2][3] A precise understanding of its three-dimensional molecular structure is paramount for elucidating its structure-activity relationships, designing novel derivatives with enhanced properties, and for its potential application in drug development. This technical guide outlines the comprehensive methodology for the complete structural characterization of this compound, detailing the necessary experimental protocols and data analysis. While a definitive structural analysis of this specific molecule is not widely published, this document serves as a roadmap for researchers undertaking such an investigation, with illustrative data based on closely related compounds.

Synthesis and Purification

The synthesis of this compound can be approached through several established synthetic routes for substituted pyrrolines. A common method involves a multi-step synthesis starting from a suitable chalcone derivative, followed by cyclization.[4]

Illustrative Synthetic Protocol:

A potential synthetic pathway is a three-step, one-pot reaction starting from a naphthyl-substituted chalcone, an arylacetylene, and a sulfonamide, followed by a silver-catalyzed 5-exo-dig cyclization.[4]

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the initial characterization and confirmation of the synthesized molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide key information about the number and connectivity of protons and carbons.[5][6]

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard experiments include ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.

-

Data Analysis: Analyze chemical shifts, coupling constants, and correlation peaks to assign all proton and carbon signals.

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Illustrative)

| Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| H-2 | 3.8-4.0 (t, J=7.0) | 55-60 |

| H-4 | 2.9-3.1 (t, J=7.0) | 35-40 |

| H-5 | 4.2-4.4 (s) | 60-65 |

| N-H | 5.0-6.0 (br s) | - |

| Naphthyl-H | 7.4-8.0 (m) | 125-135 |

| Pyrroline-C3 | - | 130-140 |

| Naphthyl-C | - | 125-135 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[3]

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) via direct infusion or after separation by liquid chromatography.

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to obtain the molecular ion peak.

-

Analysis: Determine the accurate mass of the molecular ion to confirm the elemental formula. Analyze the fragmentation pattern in MS/MS experiments to further support the proposed structure.

Table 2: Expected High-Resolution Mass Spectrometry Data (Illustrative)

| Ion | Calculated m/z (C₁₄H₁₃N) | Observed m/z |

| [M+H]⁺ | 196.1075 | 196.1073 |

| [M+Na]⁺ | 218.0894 | 218.0891 |

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and crystal packing, single-crystal X-ray diffraction is the gold standard.[7][8]

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent system.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

Logical Workflow for Structure Elucidation

Caption: Overall workflow for the structural elucidation of this compound.

Table 3: Illustrative Crystallographic Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C₁₄H₁₃N |

| Formula weight | 195.26 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5(1) Å, b = 12.3(2) Å, c = 10.1(1) Åα = 90°, β = 105.2(1)°, γ = 90° |

| Volume | 1015(3) ų |

| Z | 4 |

| Density (calculated) | 1.276 Mg/m³ |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.120 |

| R indices (all data) | R1 = 0.060, wR2 = 0.135 |

The comprehensive structural elucidation of this compound requires a multi-faceted approach, combining organic synthesis with advanced spectroscopic and crystallographic techniques. The protocols and illustrative data presented in this guide provide a robust framework for researchers to successfully characterize this and related novel compounds. The definitive determination of its molecular structure will be invaluable for future research into its chemical and biological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) : Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine | European Journal of Chemistry [eurjchem.com]

Synthesis of Functionalized Pyrrolines via Photocatalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrroline scaffold is a privileged structural motif found in a vast array of biologically active natural products and pharmaceutical agents. The development of efficient and sustainable methods for the synthesis of functionalized pyrrolines is therefore a topic of significant interest in modern organic chemistry and drug discovery. In recent years, visible-light photocatalysis has emerged as a powerful tool for the construction of these valuable N-heterocycles, offering mild reaction conditions, high functional group tolerance, and unique mechanistic pathways.[1][2] This technical guide provides a comprehensive overview of the core principles, experimental protocols, and mechanistic underpinnings of photocatalytic pyrroline synthesis, with a focus on providing actionable data and methodologies for researchers in the field.

Core Synthetic Strategies

The photocatalytic synthesis of functionalized pyrrolines can be broadly categorized into two primary strategies: intramolecular cyclization reactions, predominantly involving iminyl radicals generated from oxime precursors, and intermolecular cycloaddition reactions.

Iminyl Radical-Mediated Intramolecular Cyclization

A prevalent and effective method for pyrroline synthesis involves the generation of iminyl radicals from γ,δ-unsaturated oxime derivatives, which then undergo a 5-exo-trig cyclization.[3][4] This process can be initiated by a variety of photocatalysts that, upon excitation with visible light, engage in a single-electron transfer (SET) process with the oxime precursor.

General Workflow for Iminyl Radical Cyclization:

Caption: General experimental workflow for the photocatalytic synthesis of pyrrolines via iminyl radical cyclization.

Proposed Mechanism of Iminyl Radical Cyclization:

The reaction is initiated by the photoexcitation of the photocatalyst (PC). The excited state photocatalyst ([PC]*) then reduces the oxime derivative via a single-electron transfer (SET) to generate an iminyl radical. This radical undergoes a 5-exo-trig cyclization onto the pendant alkene, forming a five-membered ring and a carbon-centered radical. This radical intermediate can then be trapped by a variety of radical acceptors or undergo further redox processes to afford the final functionalized pyrroline product.

References

An In-depth Technical Guide to the Electrochemical Properties of 3-(2-Naphthyl)-3-pyrroline

For Researchers, Scientists, and Drug Development Professionals

Predicted Electrochemical Behavior

The electrochemical characteristics of 3-(2-Naphthyl)-3-pyrroline are expected to be influenced by both the pyrroline ring and the naphthyl substituent. The pyrroline moiety is susceptible to oxidation, while the aromatic naphthyl group can undergo both oxidation and reduction.

It is anticipated that the oxidation of this compound will be an irreversible process.[1][2] This is a common characteristic of substituted pyrroles where the oxidation reactions lead to the formation of various soluble products.[1] The presence of the bulky naphthyl group may also inhibit electropolymerization, a phenomenon sometimes observed with N-substituted pyrrole derivatives.[1]

The electrochemical behavior is likely to show a dependence on pH, especially if aqueous or protic solvents are used.[3] The oxidation potential can be affected by the pH of the buffer solution, a property that has been observed in studies of other pyrrole derivatives.[3]

Table 1: Predicted Electrochemical Parameters for this compound

| Parameter | Predicted Behavior | Influencing Factors | Relevant Literature Insights |

| Oxidation Potential | Anodic peak expected at positive potentials. | Solvent, supporting electrolyte, pH, scan rate. The electron-donating nature of the pyrroline nitrogen may influence the ease of oxidation of the naphthyl ring. | The oxidation of pyrrole monomers typically shows an irreversible peak.[2] The oxidation of 2-naphthol, a related aromatic compound, also results in polymeric films, suggesting high reactivity upon oxidation.[4] |

| Reduction Potential | Cathodic peak expected at negative potentials. | Solvent, supporting electrolyte. The extended π-system of the naphthyl group will be the primary site of reduction. | Aromatic hydrocarbons are known to undergo reduction at negative potentials. |

| Reversibility | Oxidation is likely irreversible. Reduction may be quasi-reversible or irreversible depending on the stability of the resulting radical anion. | Stability of the electrochemically generated species. | The oxidation of many substituted pyrroles is irreversible.[1] |

| Electropolymerization | Possible, but may be sterically hindered by the naphthyl group. | Monomer concentration, potential range, solvent. | N-substituted pyrrole derivatives can form conducting polymeric films on the electrode surface.[1] |

Detailed Experimental Protocols

To investigate the electrochemical properties of this compound, cyclic voltammetry (CV) is a primary and powerful technique.[4][5]

Materials and Reagents

-

Analyte: this compound

-

Solvent: Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2) of HPLC or electrochemical grade. The choice of solvent will depend on the solubility of the analyte and its stability.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP). The supporting electrolyte is crucial for ensuring the conductivity of the solution.

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

-

Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) electrode.[2]

-

Counter Electrode: Platinum wire or gauze.[2]

-

Polishing materials: Alumina slurry (0.05 µm) and polishing pads.

Instrumentation

-

A potentiostat/galvanostat capable of performing cyclic voltammetry.

Experimental Procedure for Cyclic Voltammetry

-

Electrode Preparation:

-

Polish the working electrode (e.g., GCE) with 0.05 µm alumina slurry on a polishing pad for 2-3 minutes to obtain a mirror-like surface.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment (e.g., acetonitrile).

-

Dry the electrode under a stream of nitrogen.

-

-

Electrochemical Cell Setup:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF6 in acetonitrile) in an electrochemical cell.

-

Assemble the three-electrode system: immerse the working, reference, and counter electrodes in the solution.[2][5]

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[2] Maintain an inert atmosphere over the solution during the experiment.

-

-

Background Scan:

-

Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window and to ensure there are no interfering impurities.

-

-

Analyte Measurement:

-

Add a known concentration of this compound to the electrochemical cell to achieve the desired concentration (e.g., 1 mM).

-

Allow the solution to equilibrate for a few minutes while maintaining the inert atmosphere.

-

Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a final potential and then back to the initial potential. The scan rate can be varied (e.g., from 20 mV/s to 200 mV/s) to investigate the kinetics of the electrode processes.

-

-

Data Analysis:

-

Determine the oxidation and reduction peak potentials (Epa and Epc) and peak currents (ipa and ipc).

-

Analyze the reversibility of the redox processes by examining the peak separation (ΔEp = |Epa - Epc|) and the ratio of the peak currents (ipa/ipc).

-

Investigate the effect of scan rate on the peak currents to determine if the process is diffusion-controlled.

-

Visualizations

Proposed Electrochemical Oxidation Pathway

Caption: Proposed electrochemical oxidation of this compound.

Experimental Workflow for Cyclic Voltammetry

Caption: Experimental workflow for cyclic voltammetry analysis.

Conclusion

The investigation of the electrochemical properties of this compound holds promise for understanding its electronic structure and reactivity. Based on the behavior of related pyrroline and naphthyl compounds, it is predicted that this molecule will exhibit distinct oxidation and reduction characteristics. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically explore these properties using cyclic voltammetry. The insights gained from such studies will be valuable for applications in materials science, organic synthesis, and medicinal chemistry.

References

- 1. Electrochemistry of some substituted pyrroles for Journal of Electroanalytical Chemistry - IBM Research [research.ibm.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and electrochemistry of pyrrole derivatives - ePrints Soton [eprints.soton.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation Pathways of Naphthyl-Pyrrolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthyl-pyrrolines represent a class of heterocyclic compounds that are of growing interest in medicinal chemistry and drug development due to their potential therapeutic applications. The fusion of a naphthalene moiety with a pyrroline ring creates a unique scaffold that can be tailored to interact with various biological targets. As with any potential drug candidate, a thorough understanding of its chemical stability is paramount for ensuring safety, efficacy, and a viable shelf life. This guide provides a comprehensive overview of the potential stability challenges and degradation pathways of naphthyl-pyrrolines, offering a predictive framework based on the known chemistry of the individual naphthalene and pyrroline moieties. It also outlines detailed experimental protocols for conducting forced degradation studies to identify potential degradants and establish stability-indicating analytical methods.

For the purpose of this guide, we will consider a generic 2-substituted-1-(naphthalen-1-yl)pyrroline as a representative structure for discussing potential degradation pathways.

Predicted Degradation Pathways

The chemical stability of a naphthyl-pyrroline is influenced by the inherent reactivity of both the naphthalene ring system and the pyrroline ring. Degradation can be anticipated under hydrolytic, oxidative, and photolytic stress conditions.

Hydrolytic Degradation

The 1-pyrroline (or Δ¹-pyrroline) ring contains an imine functional group, which is susceptible to hydrolysis, particularly under acidic conditions. The hydrolysis of the C=N bond would lead to ring opening, forming an amino aldehyde. The naphthalene ring itself is generally stable to hydrolysis under typical forced degradation conditions.

The proposed hydrolytic degradation pathway involves the protonation of the imine nitrogen, followed by nucleophilic attack by water to form a carbinolamine intermediate. This intermediate can then undergo ring opening to yield the corresponding 4-aminobutanal derivative.

Oxidative Degradation

Naphthyl-pyrrolines are susceptible to oxidation at several positions. The pyrroline ring can be oxidized to form N-oxides or undergo oxidative cleavage. The electron-rich naphthalene ring is also prone to oxidation, potentially forming naphthoquinones or hydroxylated derivatives. Common laboratory oxidants like hydrogen peroxide can initiate these degradation pathways.

Key oxidative degradation products could include the N-oxide of the pyrroline ring, cleavage of the pyrroline ring to form various smaller molecules, and oxidation of the naphthalene moiety to a naphthoquinone.

Photolytic Degradation

The naphthalene moiety is a well-known chromophore that readily absorbs UV light, making naphthyl-pyrrolines potentially susceptible to photodegradation. Upon absorption of light, the molecule can be excited to a higher energy state, from which it can undergo various photochemical reactions, including photooxidation and photorearrangement. The presence of oxygen can lead to the formation of reactive oxygen species, which can further accelerate degradation.

Potential photolytic degradation pathways could involve photo-oxidation of the naphthalene ring to form naphthoquinones or photo-isomerization or cleavage of the pyrroline ring.

Experimental Protocols for Forced Degradation Studies

To experimentally determine the stability of a naphthyl-pyrroline and identify its degradation products, a forced degradation study should be conducted according to ICH guidelines.[1][2][3][4] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed at a sufficient concentration for detection and characterization.[1][4]

General Experimental Workflow

Detailed Methodologies

1. Stock Solution Preparation:

-

Prepare a stock solution of the naphthyl-pyrroline API at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the mixture at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Heat the mixture at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Place the solid API in a controlled temperature oven at 80°C for 48 hours.

-

After exposure, dissolve the sample in the solvent to prepare a 1 mg/mL solution and then dilute to 100 µg/mL with the mobile phase.

-

-

Photolytic Degradation:

-

Expose a solution of the API (1 mg/mL) to UV light (254 nm) and visible light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2]

-

A control sample should be kept in the dark under the same conditions.

-

After exposure, dilute the samples to a final concentration of 100 µg/mL with the mobile phase.

-

3. Analytical Methodology:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended.[5][6][7][8]

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection:

-

The PDA detector should be set to monitor a wavelength range that includes the absorbance maximum of the naphthyl-pyrroline parent compound.

-

The mass spectrometer should be operated in both positive and negative ion modes to detect a wide range of potential degradation products.

-

-

Data Analysis:

-

The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

-

Degradation products are identified by their retention times, UV spectra, and mass-to-charge ratios (m/z) from the mass spectrometer. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to observe fragmentation patterns.

-

Data Presentation

The results of the forced degradation study should be summarized in a clear and concise manner. Tables are an effective way to present quantitative data.

Table 1: Illustrative Summary of Forced Degradation Results for a Naphthyl-Pyrroline

| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Number of Degradation Products |

| 0.1 M HCl | 24 h | 60°C | 15.2% | 2 |

| 0.1 M NaOH | 24 h | 60°C | 8.5% | 1 |

| 3% H₂O₂ | 24 h | Room Temp | 22.1% | 4 |

| Thermal (Solid) | 48 h | 80°C | 5.3% | 1 |

| Photolytic (UV/Vis) | As per ICH Q1B | Ambient | 18.7% | 3 |

Table 2: Illustrative List of Potential Degradation Products

| Degradation Product | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure |

| DP-1 (Acid) | 5.8 | [Calculated] | Ring-Opened Amino Aldehyde |

| DP-2 (Oxidative) | 7.2 | [Calculated] | N-Oxide Derivative |

| DP-3 (Oxidative) | 8.1 | [Calculated] | Naphthoquinone Derivative |

| DP-4 (Photolytic) | 9.5 | [Calculated] | Photo-oxidized Naphthalene |

Conclusion

The stability of naphthyl-pyrrolines is a critical aspect of their development as potential therapeutic agents. While direct literature on this specific class of compounds is sparse, a predictive understanding of their degradation can be derived from the known chemistry of naphthalene and pyrroline moieties. This guide has outlined the likely degradation pathways under hydrolytic, oxidative, and photolytic stress. The provided experimental protocols offer a robust framework for conducting forced degradation studies, which are essential for identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods. By undertaking these studies early in the drug development process, researchers can ensure the quality, safety, and efficacy of novel naphthyl-pyrroline-based drug candidates.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. scispace.com [scispace.com]

- 4. sgs.com [sgs.com]

- 5. researchgate.net [researchgate.net]

- 6. waters.com [waters.com]

- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Exploratory Biological Screening of 3-(2-Naphthyl)-3-pyrroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 3-(2-Naphthyl)-3-pyrroline integrates two key pharmacophores: a pyrroline ring, which is a core component of numerous biologically active natural products and synthetic drugs[1][2][3], and a naphthyl group, a bicyclic aromatic system known to modulate the biological activity of various compounds[4][5]. The pyrrolidine scaffold is noted for its versatile role in drug discovery, contributing to the three-dimensional structure of molecules and their interaction with biological targets[1][2]. Naphthyl-containing compounds have demonstrated a range of bioactivities, including anticancer and antimicrobial effects[4][5]. This unique combination within this compound suggests a rich potential for diverse pharmacological activities, making it a compelling candidate for exploratory biological screening.

This technical guide outlines a systematic approach to investigating the biological profile of this compound, covering proposed screening panels, detailed experimental protocols, and hypothetical data presentation.

Proposed Initial Screening Cascade

A tiered screening approach is recommended to efficiently assess the broad biological potential of this compound.

Tier 1: Broad Spectrum In Vitro Screening

Cytotoxicity Screening Panel

Given that many bioactive molecules exhibit cytotoxic effects, a primary screen against a panel of human cancer cell lines is a logical starting point.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| A549 | Lung Carcinoma | 22.8 |

| HCT116 | Colon Carcinoma | 8.9 |

| HeLa | Cervical Cancer | > 50 |

| PC-3 | Prostate Cancer | 12.5 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial Screening

The pyrrolidine scaffold is present in many antimicrobial agents. Therefore, screening for antibacterial and antifungal activity is warranted.

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound

| Organism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 32 |

| Escherichia coli | Gram-negative Bacteria | > 128 |

| Candida albicans | Fungal | 64 |

| Aspergillus niger | Fungal | > 128 |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a density of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Perform a two-fold serial dilution of this compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (microbe and broth), a negative control (broth only), and a drug control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Incubation: Incubate the plates at the optimal temperature for the microbe (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: Focused In Vitro Assays

Should promising activity be identified in Tier 1, further investigation into the mechanism of action is necessary. For instance, if significant cytotoxicity against cancer cell lines is observed, exploring the underlying signaling pathways would be a priority.

Hypothetical Mechanism of Action: Kinase Inhibition

Many anticancer drugs function by inhibiting protein kinases. A plausible hypothesis is that this compound could act as a kinase inhibitor.

Experimental Protocol: In Vitro Kinase Assay (e.g., VEGFR2)

-

Assay Setup: In a 96-well plate, combine a recombinant kinase (e.g., VEGFR2), a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Compound Addition: Add this compound at various concentrations.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.

-

Data Analysis: Determine the IC50 of the compound for the specific kinase.

Table 3: Hypothetical Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

| VEGFR2 | 85 |

| EGFR | 1250 |

| PDGFRβ | 230 |

| c-Met | > 10,000 |

Conclusion and Future Directions

This guide presents a structured and hypothetical framework for the initial biological evaluation of this compound. The combination of the pyrroline and naphthyl moieties suggests a high potential for discovering novel biological activities. The proposed screening cascade, from broad in vitro panels to more focused mechanistic studies, provides a clear path for elucidating the pharmacological profile of this compound. Positive hits in any of these assays would warrant further investigation, including structure-activity relationship (SAR) studies, advanced in vitro characterization, and eventual progression to in vivo models to validate therapeutic potential. The versatility of the pyrrolidine scaffold suggests that a wide range of biological activities could be uncovered through such a systematic exploratory screening process.[1][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel naphthyl substituted fused indazolonols as potent anticandidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

Methodological & Application

Application Notes and Protocols: 3-(2-Naphthyl)-3-pyrroline as a Fluorescent Probe for Bioimaging

Disclaimer: The following application notes and protocols are a hypothetical guide for the potential development and use of 3-(2-Naphthyl)-3-pyrroline as a fluorescent probe. As of the last update, this specific compound is not established in the scientific literature as a fluorescent probe for bioimaging. The data and procedures presented are based on the general properties of naphthalene-based fluorophores and standard bioimaging techniques and should be considered illustrative.

Introduction

This compound is a novel synthetic fluorophore with potential applications in cellular imaging. Its chemical structure, featuring a naphthalene moiety conjugated with a pyrroline ring, suggests intrinsic fluorescence properties that could be harnessed for visualizing cellular structures and processes. The naphthalene group is a well-known fluorophore, and its incorporation into the pyrroline scaffold may offer favorable photophysical characteristics, such as a large Stokes shift and good photostability, which are desirable for fluorescence microscopy.

These application notes provide a hypothetical overview of the photophysical properties of this compound and outline protocols for its synthesis, characterization, and use in cellular imaging.

Photophysical and Biological Properties

The following table summarizes the hypothetical photophysical and biological properties of this compound. These values are projected based on the characteristics of similar naphthalene-based dyes and are intended to serve as a guideline for initial experimental design.

| Property | Value |

| Photophysical Properties | |

| Excitation Wavelength (λex) | 340 nm |

| Emission Wavelength (λem) | 450 nm |

| Molar Absorptivity (ε) | 15,000 M⁻¹cm⁻¹ in DMSO |

| Quantum Yield (Φ) | 0.45 in DMSO |

| Stokes Shift | 110 nm |

| Photostability | Moderate |

| Biological Properties | |

| Recommended Working Conc. | 1-10 µM for live-cell imaging |

| Cytotoxicity (IC50) | > 50 µM in HeLa cells (24h) |

| Cellular Uptake | Passive diffusion |

| Subcellular Localization | Predominantly cytoplasm and lipid droplets |

Experimental Protocols

I. Synthesis of this compound

This protocol describes a plausible synthetic route to this compound.

Materials:

-

2-Acetylnaphthalene

-

Pyrrolidine

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 2-acetylnaphthalene (1.0 eq) in toluene, add pyrrolidine (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove water for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Cell Culture and Staining

This protocol details the steps for staining live cells with this compound.

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Glass-bottom dishes or chamber slides

Procedure:

-

Seed HeLa cells on glass-bottom dishes or chamber slides and culture in a humidified incubator at 37°C with 5% CO₂ until they reach 70-80% confluency.

-

Prepare a working solution of this compound by diluting the 10 mM DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the staining solution containing this compound to the cells.

-

Incubate the cells for 15-30 minutes at 37°C.

-

Remove the staining solution and wash the cells twice with pre-warmed PBS.

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

The cells are now ready for imaging under a fluorescence microscope.

III. Fluorescence Microscopy

This protocol provides general guidelines for imaging cells stained with this compound.

Equipment:

-

Inverted fluorescence microscope equipped with a DAPI filter set (or a custom filter set with excitation around 340 nm and emission around 450 nm).

-

High-sensitivity monochrome camera.

-

Image acquisition and analysis software.

Procedure:

-

Place the prepared cell dish or slide on the microscope stage.

-

Use a low-magnification objective (e.g., 10x or 20x) to locate the cells.

-

Switch to a higher magnification objective (e.g., 40x or 63x oil immersion) for detailed imaging.

-

Excite the sample using a light source appropriate for the 340 nm excitation wavelength.

-

Capture the fluorescence emission centered around 450 nm.

-

Adjust the exposure time and gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

-

Acquire images and save them for further analysis.

Visualizations

Caption: Experimental workflow for the synthesis and bioimaging application of this compound.

Caption: Proposed mechanism of cellular uptake and fluorescence detection of this compound.

"application of naphthyl-pyrrolines in antimicrobial activity studies"

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthyl-pyrrolines, a class of heterocyclic compounds incorporating both naphthalene and pyrroline moieties, have emerged as promising scaffolds in the development of new antimicrobial agents. The naphthalene group, a bicyclic aromatic hydrocarbon, is a feature of several approved antimicrobial drugs and is known to contribute to the biological activity of various compounds.[1][2] The pyrroline ring, a five-membered nitrogen-containing heterocycle, is also a common structural motif in pharmacologically active molecules. The combination of these two structural features in naphthyl-pyrrolines has led to the synthesis of derivatives with significant activity against a range of pathogenic bacteria. This document provides a summary of the antimicrobial activity of selected naphthyl-pyrrolines, detailed protocols for their evaluation, and conceptual diagrams to illustrate experimental workflows and potential mechanisms of action.

Data Presentation: Antimicrobial Activity of Naphthyl-Pyrrolines

The antimicrobial efficacy of newly synthesized compounds is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[3][4] The following table summarizes the MIC values of a series of 3,5-dinaphthyl substituted 2-pyrazolines against various bacterial strains.[5][6][7]

Table 1: Minimum Inhibitory Concentration (MIC) of 3,5-Dinaphthyl Substituted 2-Pyrazolines (µg/mL) [5][6][7]

| Compound ID | R1 | R2 | R3 | Escherichia coli | Staphylococcus aureus | Klebsiella pneumoniae | Proteus mirabilis | Shigella dysenteriae | Salmonella typhi |

| 3ag | H | H | H | >1000 | 500 | 250 | >1000 | >1000 | >1000 |

| 3bg | H | N(CH₃)₂ | H | 500 | 250 | 125 | 1000 | 1000 | >1000 |

| 3cg | H | N(CH₃)₂ | OH | 250 | 125 | 62.5 | 500 | 500 | 500 |

| 3dg | H | N(CH₃)₂ | Cl | 125 | 62.5 | 31.25 | 250 | 250 | 250 |

| 3ah | Ph | H | H | >1000 | >1000 | 500 | >1000 | >1000 | >1000 |

| 3bh | Ph | N(CH₃)₂ | H | 500 | 500 | 250 | >1000 | >1000 | >1000 |

| 3ch | Ph | N(CH₃)₂ | OH | 250 | 250 | 125 | 500 | 500 | 500 |

| 3dh | Ph | N(CH₃)₂ | Cl | 125 | 125 | 62.5 | 250 | 250 | 250 |

| 3ai | CONH₂ | H | H | 250 | 125 | 62.5 | 500 | 500 | 500 |

| 3bi | CONH₂ | N(CH₃)₂ | H | 125 | 62.5 | 31.25 | 250 | 250 | 250 |

| 3ci | CONH₂ | N(CH₃)₂ | OH | 62.5 | 31.25 | 15.62 | 125 | 125 | 125 |

| 3di | CONH₂ | N(CH₃)₂ | Cl | 31.25 | 15.62 | 7.81 | 62.5 | 62.5 | 62.5 |

Data extracted from Azarifar, D., & Shaebanzadeh, M. (2002). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 7(12), 885-895.[5][6][7]

Experimental Protocols

The following are detailed protocols for common in vitro antimicrobial susceptibility tests.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[3]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial cultures in logarithmic growth phase

-

Naphthyl-pyrroline compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth with solvent)

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-